molecular formula C17H15NO5S B14741869 4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid CAS No. 6271-11-0

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid

Cat. No.: B14741869
CAS No.: 6271-11-0
M. Wt: 345.4 g/mol
InChI Key: XWZHIFXGDVIKDU-UHFFFAOYSA-N
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Description

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, a methoxyphenylamino group, and a sulfonic acid group attached to a naphthalene ring. It is primarily used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid typically involves the reaction of 2-naphthol with sulfonating agents to introduce the sulfonic acid groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation and substitution reactions. The process is optimized to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalenesulfonic acids, which are used in the synthesis of dyes, pigments, and other organic compounds .

Scientific Research Applications

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid involves its interaction with various molecular targets. The hydroxy and methoxyphenylamino groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. These interactions can alter the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments .

Properties

CAS No.

6271-11-0

Molecular Formula

C17H15NO5S

Molecular Weight

345.4 g/mol

IUPAC Name

4-hydroxy-7-(2-methoxyanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H15NO5S/c1-23-17-5-3-2-4-15(17)18-12-6-7-14-11(8-12)9-13(10-16(14)19)24(20,21)22/h2-10,18-19H,1H3,(H,20,21,22)

InChI Key

XWZHIFXGDVIKDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O

Origin of Product

United States

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